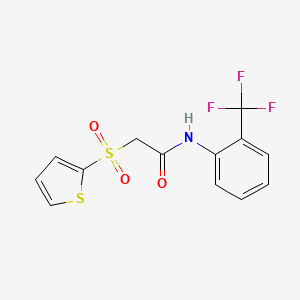

![molecular formula C13H10F3N3O3S B2821269 6-((4-(trifluoromethoxy)phenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine CAS No. 1448134-85-7](/img/structure/B2821269.png)

6-((4-(trifluoromethoxy)phenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

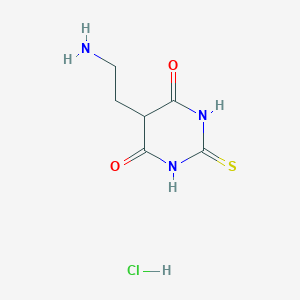

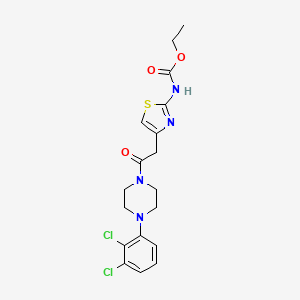

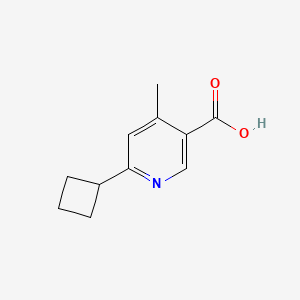

The compound “6-((4-(trifluoromethoxy)phenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine” is a complex organic molecule. It contains a trifluoromethoxy group, a phenyl group, a sulfonyl group, and a pyrrolo[3,4-d]pyrimidine core .

Synthesis Analysis

While the exact synthesis process for this compound is not available, similar compounds are often synthesized through multi-step organic reactions. For example, trifluoromethoxy phenyl-based compounds can be synthesized electrochemically .

Scientific Research Applications

- Targeted Kinase Inhibitor : This compound has been investigated as a kinase inhibitor due to its structural similarity to other kinase inhibitors. Researchers explore its potential in treating diseases related to abnormal kinase activity, such as cancer and inflammatory disorders .

- Anticancer Agent : The trifluoromethoxybenzenesulfonyl group may play a role in inhibiting cancer cell growth. Scientists study its effects on specific cancer cell lines and evaluate its potential as an anticancer drug .

- Organic Semiconductors : The pyrrolopyrimidine core can be modified for use in organic electronic devices. Researchers investigate its charge transport properties, stability, and compatibility with other materials for applications in organic photovoltaics and field-effect transistors .

- Herbicide Development : The compound’s unique structure makes it a candidate for herbicide development. Researchers explore its efficacy in selectively targeting specific weed species while sparing crops .

- Fluorescent Dye : The trifluoromethoxybenzenesulfonyl group can be utilized as a fluorescent probe. Scientists study its photophysical properties, such as emission wavelength and quantum yield, for applications in bioimaging and cellular studies .

- Enzyme Inhibitors : Researchers investigate whether this compound can inhibit specific enzymes involved in disease pathways. Its sulfonyl group may interact with active sites, making it a potential lead compound for drug discovery .

- Surface Coatings and Functionalization : The compound’s reactivity allows for surface modification. Scientists explore its use in functional coatings, such as antifouling agents or corrosion inhibitors .

Medicinal Chemistry and Drug Development

Materials Science and Organic Electronics

Agrochemicals and Crop Protection

Photophysics and Fluorescent Probes

Chemical Biology and Enzyme Inhibition

Materials Chemistry and Surface Modification

Mechanism of Action

Mode of Action

Based on its structural similarity to other benzenesulfonyl derivatives, it may act as an inhibitor or modulator of its target proteins or enzymes .

Biochemical Pathways

Without knowledge of the compound’s specific targets, it’s challenging to determine the exact biochemical pathways it affects. Benzenesulfonyl derivatives have been known to play roles in various biochemical processes, suggesting that this compound may also be involved in a range of cellular functions .

properties

IUPAC Name |

6-[4-(trifluoromethoxy)phenyl]sulfonyl-5,7-dihydropyrrolo[3,4-d]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10F3N3O3S/c14-13(15,16)22-10-1-3-11(4-2-10)23(20,21)19-6-9-5-17-8-18-12(9)7-19/h1-5,8H,6-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDCNSLPMKXPONE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CN=CN=C2CN1S(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10F3N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-((4-(trifluoromethoxy)phenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(pyridin-4-yl)ethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2821187.png)

![3-benzyl-8-bromo-10-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2821188.png)

![N-(m-tolyl)-2-((2,6,8-trimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2821194.png)